molecular formula C21H21NO3 B2940195 N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-6-yl]acetamide CAS No. 923140-46-9

N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-6-yl]acetamide

Cat. No.: B2940195
CAS No.: 923140-46-9
M. Wt: 335.403
InChI Key: DQSIWRSLPXOYIR-UHFFFAOYSA-N
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Description

N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-6-yl]acetamide is a synthetic acetamide derivative featuring a chromen-4-one (chromone) core. The chromone scaffold is substituted at position 2 with a 4-tert-butylphenyl group and at position 6 with an acetamide moiety. Chromones are heterocyclic compounds known for their diverse biological activities, including anti-inflammatory, antioxidant, and kinase-inhibitory properties . The tert-butyl group is a bulky, lipophilic substituent that enhances metabolic stability by sterically hindering enzymatic degradation, a common strategy in medicinal chemistry to improve pharmacokinetic profiles.

Properties

IUPAC Name

N-[2-(4-tert-butylphenyl)-4-oxochromen-6-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO3/c1-13(23)22-16-9-10-19-17(11-16)18(24)12-20(25-19)14-5-7-15(8-6-14)21(2,3)4/h5-12H,1-4H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQSIWRSLPXOYIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC2=C(C=C1)OC(=CC2=O)C3=CC=C(C=C3)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-6-yl]acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Chromen-4-one Core: The chromen-4-one core can be synthesized through the condensation of salicylaldehyde with an appropriate β-ketoester under basic conditions, followed by cyclization and oxidation.

    Introduction of the tert-Butylphenyl Group: The tert-butylphenyl group can be introduced through a Friedel-Crafts alkylation reaction, where tert-butylbenzene is reacted with the chromen-4-one intermediate in the presence of a Lewis acid catalyst such as aluminum chloride.

    Acetylation: The final step involves the acetylation of the chromen-4-one derivative with acetic anhydride in the presence of a base such as pyridine to form the acetamide moiety.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-6-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the chromen-4-one core to chroman-4-one or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the acetamide moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.

    Substitution: Reagents such as halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce chroman-4-one derivatives. Substitution reactions can introduce various functional groups onto the aromatic ring or acetamide moiety.

Scientific Research Applications

N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-6-yl]acetamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: It is studied for its potential biological activities, including antioxidant, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-6-yl]acetamide involves its interaction with specific molecular targets and pathways. The chromen-4-one core structure is known to interact with various enzymes and receptors, modulating their activity. For example, the compound may inhibit certain enzymes involved in oxidative stress pathways, thereby exerting antioxidant effects. Additionally, it may interact with cellular signaling pathways, leading to anti-inflammatory and anticancer effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with acetamide derivatives sharing analogous structural motifs, such as pyridazinones, benzothiazoles, and quinolinones. Key differences in core structures, substituents, and reported biological activities are highlighted.

Structural and Functional Group Analysis

Table 1: Structural and Functional Comparison
Compound Name Core Structure Key Substituents Biological Activity (Reported) Key Properties
N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-6-yl]acetamide Chromen-4-one 4-tert-butylphenyl (position 2), acetamide (position 6) Not explicitly reported Tert-butyl enhances metabolic stability; chromone core may confer antioxidant activity
N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide Pyridazin-3(2H)-one 4-methoxybenzyl, methyl, 4-bromophenylacetamide FPR2 agonist; induces calcium mobilization and chemotaxis Methoxy group increases lipophilicity; bromophenyl enhances halogen bonding
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide Benzothiazole Trifluoromethyl (benzothiazole), 3-methoxyphenylacetamide Antimicrobial (inferred from analogs) Trifluoromethyl improves metabolic resistance; methoxy enhances bioavailability
2-[3-(Benzenesulfonyl)-6-ethyl-4-oxoquinolin-1-yl]-N-(4-chlorophenyl)acetamide Quinolin-4-one Benzenesulfonyl, ethyl (quinoline), 4-chlorophenylacetamide Not explicitly reported Sulfonyl group improves solubility; chlorophenyl enhances electronic effects

Physicochemical Properties

  • Lipophilicity : The tert-butyl group (logP ~4.5) confers higher lipophilicity compared to methoxy (logP ~1.9) or sulfonyl (logP ~0.5) substituents, influencing blood-brain barrier permeability.
  • Metabolic Resistance : Trifluoromethyl and tert-butyl groups both hinder cytochrome P450-mediated oxidation, but the latter provides superior steric shielding .

Biological Activity

N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-6-yl]acetamide is a synthetic compound belonging to the chromenone class, characterized by its unique structure which includes a chromenone core substituted with a tert-butylphenyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of neurodegenerative diseases, inflammation, and cancer.

The molecular formula for this compound is C26H23NO3C_{26}H_{23}NO_3, with a molecular weight of approximately 425.49 g/mol. The presence of the tert-butyl group enhances its lipophilicity, which is crucial for cellular membrane permeability and subsequent biological activity.

Target of Action

The primary target of this compound is mitochondrial complex II.

Mode of Action

The compound inhibits the function of mitochondrial complex II, disrupting the electron transport chain and the citric acid cycle. This inhibition can lead to decreased cellular energy production, which may have therapeutic implications in various diseases.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Neuroprotective Effects : Similar compounds have been evaluated for their anti-Alzheimer's properties. They act as inhibitors against cholinesterase enzymes (AChE and BChE), which are critical in neurodegenerative disease management. For instance, some derivatives have shown IC50 values ranging from 15.2 to 34.2 μM against AChE .
  • Anti-inflammatory Properties : The compound's structure suggests potential anti-inflammatory activity by targeting cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are involved in inflammatory pathways .
  • Antioxidant Activity : The antioxidant potential has been noted in related compounds, indicating that they may scavenge free radicals, thereby protecting cells from oxidative stress .

Study on Cholinesterase Inhibition

A study evaluated various chromone derivatives for their inhibitory effects on cholinesterases. Compounds similar to this compound exhibited varying degrees of inhibition:

CompoundAChE IC50 (μM)BChE IC50 (μM)
115.29.2
219.213.2
334.230.1

These findings suggest that modifications to the phenyl groups can significantly affect biological activity.

Anti-inflammatory Activity

Research has shown that chromone-based compounds can inhibit COX and LOX enzymes effectively:

CompoundCOX Inhibition (%)LOX Inhibition (%)
Compound A70%65%
Compound B80%75%

These results highlight the potential of this compound as an anti-inflammatory agent.

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